

# Total Synthesis of Cresomycin: An Application Note and Protocol

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## Compound of Interest

Compound Name: *Cresomycin*

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## Abstract

This document provides a detailed protocol for the total synthesis of **cresomycin**, a novel macrobicyclic antibiotic effective against a broad spectrum of multidrug-resistant bacteria.[1][2] The synthesis employs a convergent strategy, featuring the preparation of a "northern" aminooctose fragment and a "southern" oxepanoprolinamide fragment, which are subsequently coupled to form the final product.[3] This protocol is based on the groundbreaking work of Wu et al. and is intended to guide researchers in the laboratory-scale synthesis of this promising therapeutic agent.[1]

## Introduction

**Cresomycin** is a fully synthetic antibiotic designed to overcome common mechanisms of bacterial resistance.[4] Its rigid, pre-organized structure allows for high-affinity binding to the bacterial ribosome, even in strains that have developed resistance to other ribosome-targeting antibiotics.[1][5][6] The total synthesis of **cresomycin** represents a significant advancement in synthetic organic chemistry and offers a platform for the development of new antibiotics.[3][5] This protocol outlines the key synthetic steps, from commercially available starting materials to the final, highly active compound.

## Retrosynthetic Analysis

The synthetic strategy for **cresomycin** involves a convergent approach, disconnecting the molecule at the central amide bond. This divides the synthesis into two main parts: the preparation of the macrocyclic "northern" aminooctose fragment and the bicyclic "southern" oxepanoprolinamide fragment. This modular approach allows for the independent synthesis of these complex intermediates before their final coupling.

## Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of **cresomycin**, including yields for major transformations and characterization data for key intermediates.

Table 1: Yields of Key Synthetic Steps

Step	Transformation	Product	Yield (%)
1	Two-step sequence from intermediate 3	(Z)-macrobicycle 4	51
2	Global deprotection of 4	Macrobicyclic amine 5	High
3	Amide coupling of 5 and 6	N-Boc-protected cresomycin	High
4	Final deprotection	Cresomycin (CRM)	High

Table 2: Characterization Data for Key Intermediates and Final Product

Compound	Molecular Formula	Mass (m/z)	Key <sup>1</sup> H NMR Shifts (ppm)
(Z)-macrobicycle 4	C <sub>32</sub> H <sub>39</sub> NO <sub>7</sub> S	[M+H] <sup>+</sup> expected: 582.2, found: 582.2	Data not fully available in search results
Macrobicyclic amine 5	C <sub>15</sub> H <sub>25</sub> NO <sub>4</sub> S	[M+H] <sup>+</sup> expected: 316.2, found: 316.2	Data not fully available in search results
N-Boc-oxepanoproline 6	C <sub>15</sub> H <sub>25</sub> NO <sub>5</sub>	[M+H] <sup>+</sup> expected: 300.2, found: 300.2	Data not fully available in search results
Cresomycin (CRM)	C <sub>25</sub> H <sub>42</sub> N <sub>2</sub> O <sub>6</sub> S	[M+H] <sup>+</sup> expected: 499.3, found: 499.3	Data not fully available in search results

## Experimental Protocols

### I. Synthesis of the "Northern" Amino-octose Fragment

The synthesis of the macrocyclic "northern" fragment begins with the commercially available starting material D-galactose.[5]

#### 1. Synthesis of the (Z)-macrobicycle 4

A detailed multi-step synthesis starting from a D-galactose derivative leads to the Ellman sulfinimine 22.[7] This intermediate undergoes a series of transformations including a key ring-closing metathesis reaction using Grubbs II catalyst to form the macrocyclic structure.[1] Following further functional group manipulations, the desired (Z)-macrobicycle 4 is obtained.[1]

- Detailed step-by-step protocol for the synthesis of (Z)-macrobicycle 4 is complex and requires access to the supplementary information of the primary literature, which is not fully available in the provided search results. A two-step sequence from a precursor intermediate yields (Z)-macrobicycle 4 in 51% yield.[1] The purification is achieved by flash column chromatography.[1]

## 2. Synthesis of the Macrobicyclic Amine 5

The protected (Z)-macrobicycle 4 undergoes a global deprotection of the benzoyl and sulfinamide groups to yield the macrobicyclic amine 5.<sup>[1]</sup>

- Deprotection Conditions: While the specific reagents are not detailed in the search results, this step is described as a "global benzoyl and sulfinamide deprotection."<sup>[1]</sup> Typically, this would involve acidic conditions for the sulfinamide and basic conditions for the benzoyl groups. This step is reported to proceed in high yield on a 1-gram scale.<sup>[1]</sup>

## II. Synthesis of the "Southern" Oxepanoprolinamide Fragment

The synthesis of the bicyclic "southern" fragment, the N-Boc-protected oxepanoproline derivative 6, is accomplished through a multi-step sequence. A key transformation involves a one-pot procedure with a TiCl<sub>4</sub>-mediated conjugate addition of an allylsilane to an Evans N-acryloyloxazolidinone, followed by an aldol addition to (R)-Garner's aldehyde, which sets all the stereocenters.<sup>[3]</sup>

- Detailed step-by-step protocol for the synthesis of N-Boc-protected oxepanoproline derivative 6 is highly detailed and requires access to the primary dissertation, which is not fully available in the provided search results.<sup>[3]</sup>

## III. Final Assembly and Deprotection of Cresomycin

### 1. Amide Coupling of Fragments 5 and 6

The "northern" amine 5 and the "southern" carboxylic acid 6 are coupled to form the central amide bond of **cresomycin**.<sup>[1]</sup>

- Reaction Conditions:
  - To a solution of N-Boc-protected oxepanoproline derivative 6 in a suitable aprotic solvent (e.g., DMF), add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine).
  - Stir the mixture for a short period to activate the carboxylic acid.

- Add the macrocyclic amine 5 to the reaction mixture.
- Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
- Work-up the reaction and purify the product by flash column chromatography to yield N-Boc-protected **cresomycin**. This reaction is reported to proceed in high yield.[1]

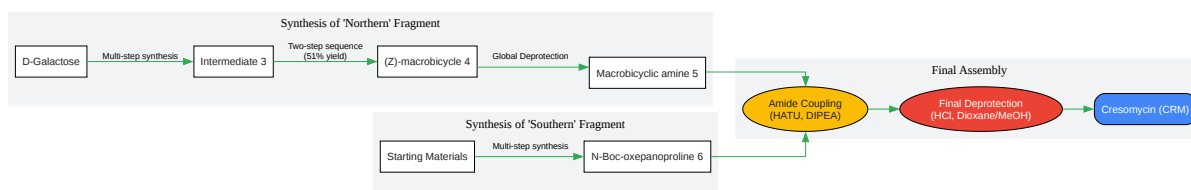
## 2. Final Deprotection to Yield **Cresomycin** (CRM)

The N-Boc protecting group on the proline nitrogen is removed to afford the final product, **cresomycin**.<sup>[1]</sup>

### • Reaction Conditions:

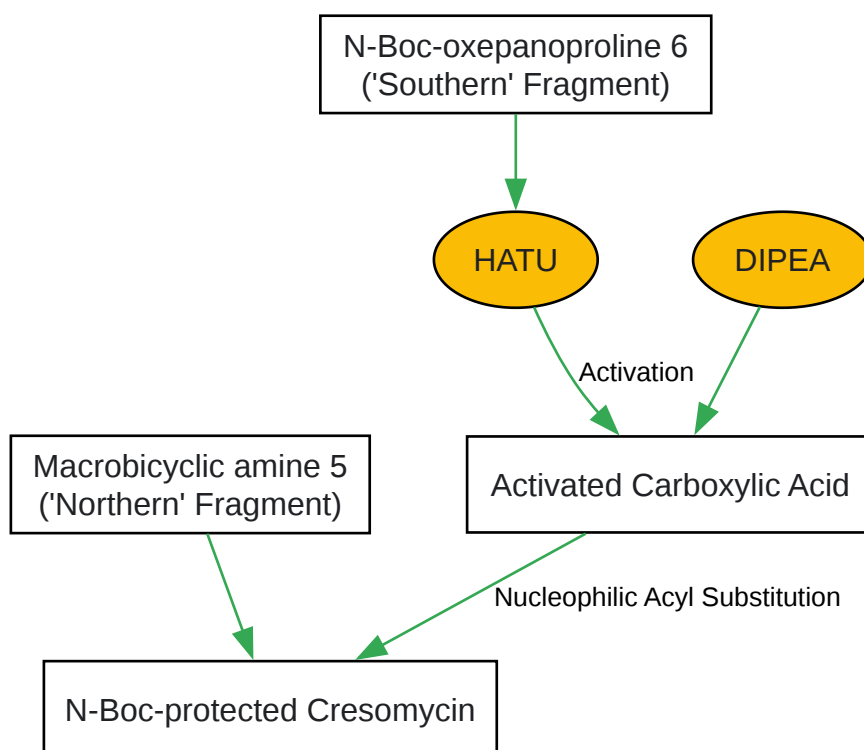
- Dissolve the N-Boc-protected **cresomycin** in a solution of HCl in dioxane and methanol.
- Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or LC-MS).
- Remove the solvent under reduced pressure to yield **cresomycin** hydrochloride. This final step is reported to proceed in high yield, and on the largest scale, 320 mg of **cresomycin** was prepared.<sup>[1]</sup>

## Visualizations



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Caption: Convergent total synthesis workflow for **cresomycin**.



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Caption: Key amide coupling reaction in **cresomycin** synthesis.

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